
6-Hydrazinyl-3-methyl-5-nitropyrimidine-2,4(3h,5h)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Hydrazinyl-3-methyl-5-nitropyrimidine-2,4(3h,5h)-dione is a synthetic organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine and are widely used in pharmaceuticals, agrochemicals, and dyes. This compound is characterized by the presence of hydrazinyl, methyl, and nitro functional groups attached to a pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydrazinyl-3-methyl-5-nitropyrimidine-2,4(3h,5h)-dione typically involves multi-step organic reactions. One common method includes:
Nitration: Introduction of a nitro group to the pyrimidine ring.
Methylation: Addition of a methyl group to the pyrimidine ring.
Hydrazination: Introduction of a hydrazinyl group.
Industrial Production Methods
Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of catalysts, optimized reaction conditions (temperature, pressure), and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving the nitro group.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Various substitution reactions can occur, especially at the hydrazinyl and methyl positions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
Oxidation Products: Nitro group oxidation products.
Reduction Products: Amino derivatives.
Substitution Products: Halogenated or alkylated pyrimidines.
Scientific Research Applications
Chemistry
Synthesis of Derivatives: Used as an intermediate in the synthesis of various pyrimidine derivatives.
Catalysis: Acts as a catalyst in certain organic reactions.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural similarity to biological molecules.
Antimicrobial Activity: Exhibits antimicrobial properties against certain bacteria and fungi.
Medicine
Drug Development: Investigated for potential use in drug development, particularly in anticancer and antiviral therapies.
Industry
Dyes and Pigments: Used in the synthesis of dyes and pigments due to its chromophoric properties.
Agrochemicals: Potential use in the development of pesticides and herbicides.
Mechanism of Action
The mechanism of action of 6-Hydrazinyl-3-methyl-5-nitropyrimidine-2,4(3h,5h)-dione involves its interaction with molecular targets such as enzymes and receptors. The hydrazinyl group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The nitro group can undergo redox reactions, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
6-Amino-3-methyl-5-nitropyrimidine-2,4(3h,5h)-dione: Similar structure but with an amino group instead of a hydrazinyl group.
6-Hydrazinyl-3-methyl-5-chloropyrimidine-2,4(3h,5h)-dione: Similar structure but with a chloro group instead of a nitro group.
Uniqueness
6-Hydrazinyl-3-methyl-5-nitropyrimidine-2,4(3h,5h)-dione is unique due to the combination of hydrazinyl, methyl, and nitro groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
880-83-1 |
|---|---|
Molecular Formula |
C5H7N5O4 |
Molecular Weight |
201.14 g/mol |
IUPAC Name |
(6Z)-6-hydrazinylidene-3-methyl-5-nitro-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C5H7N5O4/c1-9-4(11)2(10(13)14)3(8-6)7-5(9)12/h2H,6H2,1H3,(H,7,8,12) |
InChI Key |
JEXYXVFIUHVCTR-UHFFFAOYSA-N |
Isomeric SMILES |
CN1C(=O)C(/C(=N/N)/NC1=O)[N+](=O)[O-] |
Canonical SMILES |
CN1C(=O)C(C(=NN)NC1=O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(6-oxo-1H-pyrimidin-2-yl)sulfanyl]ethyl acetate](/img/structure/B12920816.png)
![4-Chloro-N-[5-(2-methoxyethoxy)pyrimidin-2-yl]benzene-1-sulfonamide](/img/structure/B12920821.png)
![4H-Pyrido[1,2-a]pyrimidin-4-one, 3-ethyl-2,6,8-trimethyl-](/img/structure/B12920828.png)
![Acetamide, N-(4,5-diphenyl-1H-pyrazolo[3,4-c]pyridazin-3-yl)-](/img/structure/B12920829.png)
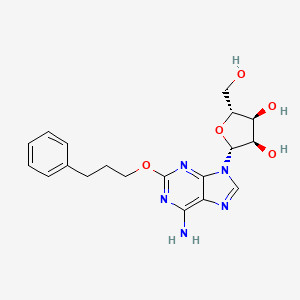

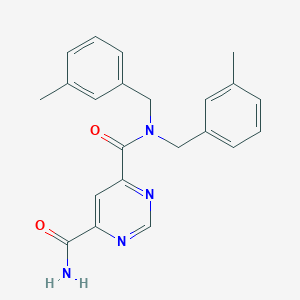

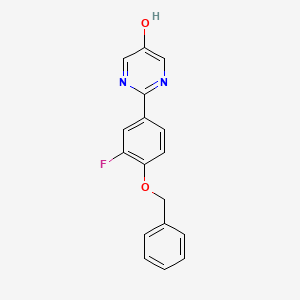
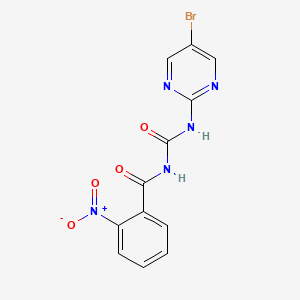
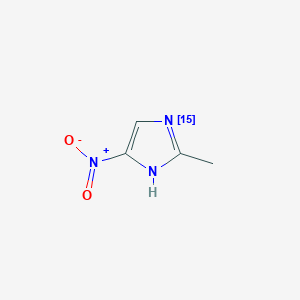

![3-Butylidene-7-methylimidazo[1,2-a]pyrimidine-2,5(1H,3H)-dione](/img/structure/B12920882.png)

